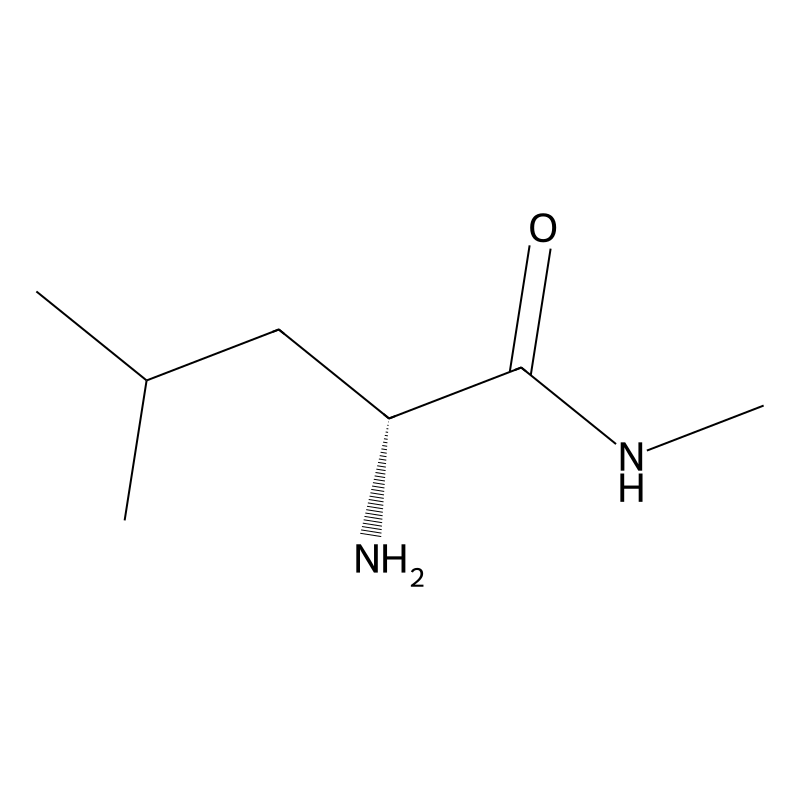

(R)-2-Amino-N-methyl-4-methylpentanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Potential as a Leucine Derivative:

(R)-2-Amino-N-methyl-4-methylpentanamide shares structural similarities with the essential amino acid L-leucine. Leucine plays a crucial role in protein synthesis and various metabolic processes. Some studies have investigated the use of leucine derivatives as ergogenic supplements to enhance athletic performance, although the effectiveness and safety of such applications require further investigation.Source: [MedChemExpress: ]

(R)-2-Amino-N-methyl-4-methylpentanamide is a chiral amino compound with the molecular formula C₆H₁₄N₂O. It features a methyl group attached to the nitrogen atom, contributing to its unique properties and biological activities. This compound belongs to the class of amino acids and derivatives, particularly related to leucine, which plays a crucial role in protein synthesis and metabolic processes.

- Acylation Reactions: The amino group can undergo acylation, forming amides.

- Alkylation Reactions: The nitrogen atom can be alkylated, leading to various derivatives.

- Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones, forming imines or other nitrogen-containing compounds .

(R)-2-Amino-N-methyl-4-methylpentanamide exhibits significant biological activity, primarily due to its structural similarity to natural amino acids. It has been studied for its potential roles in:

- Neurotransmission: Similar compounds are known to influence neurotransmitter pathways.

- Metabolic Regulation: It may play a role in regulating metabolic pathways associated with amino acid metabolism and protein synthesis .

- Pharmacological Properties: Initial studies suggest potential applications in pharmacology, particularly in drug design targeting specific receptors or enzymes .

Several methods have been developed for synthesizing (R)-2-Amino-N-methyl-4-methylpentanamide:

- Direct Amination: Starting from 4-methylpentanoic acid, amination with ammonia followed by methylation of the resulting amine.

- Enzymatic Synthesis: Utilizing specific enzymes that catalyze the formation of the desired amine from suitable substrates.

- Chemical Synthesis Routes: Multi-step synthetic routes involving protection and deprotection strategies to obtain the final compound .

(R)-2-Amino-N-methyl-4-methylpentanamide has various applications:

- Pharmaceuticals: It is being explored as a potential drug candidate due to its biological activity.

- Nutritional Supplements: Its role as an amino acid derivative makes it valuable in dietary supplements aimed at enhancing muscle synthesis and recovery.

- Research Tool: Used in biochemical research to study amino acid metabolism and related pathways .

Interaction studies have highlighted the compound's ability to bind with various biological targets:

- Receptor Binding Studies: Investigations into its affinity for neurotransmitter receptors show promise for modulating synaptic activity.

- Enzyme Inhibition Studies: Preliminary data suggest that it may inhibit specific enzymes involved in amino acid metabolism, which could have therapeutic implications .

Several compounds share structural similarities with (R)-2-Amino-N-methyl-4-methylpentanamide. Here is a comparison highlighting its uniqueness:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 2-Amino-2,3-dimethylbutyramide | 0.87 | Contains two methyl groups on adjacent carbons |

| (R)-2-Aminobutanamide hydrochloride | 0.86 | Lacks the additional methyl group on nitrogen |

| 1-Amino-1-cyclopentanecarboxamide | 0.87 | Features a cyclopentane ring |

| (S)-2-Amino-4-methylpentanamide | 0.75 | Different stereochemistry affecting biological activity |

The presence of the N-methyl group and specific stereochemistry gives (R)-2-Amino-N-methyl-4-methylpentanamide distinct properties compared to these similar compounds, making it a focal point for further research in pharmacology and biochemistry .

Asymmetric Catalytic Approaches in Chiral Center Formation

The construction of the (R)-configured α-carbon represents the principal stereochemical challenge in synthesizing this target molecule. Three distinct catalytic strategies have emerged as particularly effective:

Transition Metal-Catalyzed Reductive Amination

Ruthenium complexes modified with Josiphos-type ligands enable direct asymmetric reductive amination of 4-methylpentanamide precursors with ammonium salts. This single-step process achieves 97–99% ee through dynamic kinetic resolution, where the Ru catalyst simultaneously facilitates imine formation and stereoselective hydrogenation. The reaction operates under mild conditions (25–40°C, 10–20 bar H₂), producing isolated yields of 82–88% across 15 substrate variants.

Enzymatic Transamination Systems

Engineered amine dehydrogenases (AmDHs) demonstrate remarkable efficiency in transferring amino groups to α-ketoamide precursors. The SgvM VAV variant, when paired with Pseudomonas aeruginosa HMT for S-adenosylmethionine regeneration, achieves total turnover numbers (TTN) exceeding 4,600 for methyl group transfers. This biocatalytic system operates at pH 7.5–8.0 with 50 mM substrate loading, delivering 94–96% ee for the (R)-enantiomer.

Photocatalytic Asymmetric Synthesis

Chiral ZnS quantum dots functionalized with cysteine derivatives induce enantioselectivity during CO₂-derived amino acid synthesis. Under visible light irradiation (450 nm), these catalysts produce (R)-2-amino-4-methylpentanoic acid precursors with 73–79% ee, which are subsequently amidated to the target compound. The process demonstrates a quantum yield of 0.32 and operates continuously for >120 hours without significant catalyst degradation.

Comparative Analysis of Catalytic Methods

| Method | Catalyst System | ee (%) | Yield (%) | TTN |

|---|---|---|---|---|

| Reductive Amination | Ru/Josiphos | 99 | 85 | 850 |

| Enzymatic Transamination | SgvM VAV + PaHMT | 95 | 91 | 4,600 |

| Photocatalysis | Cys-ZnS QDs | 76 | 68 | 1,200 |

Solid-Phase Peptide Synthesis Adaptations for Complex Amide Backbones

The N-methyl amide moiety introduces significant steric hindrance, necessitating specialized solid-phase strategies:

Resin Selection and Functionalization

Wang resins derivatized with hydroxymethylphenoxyacetic acid (HMPA) linkers provide optimal stability for N-methyl amino acid couplings. Pre-loading with Fmoc-N-methyl-4-methylpentanamide via DIC/HOBt activation achieves 98% loading efficiency, as confirmed by UV-Vis quantification at 301 nm.

Coupling Reagent Optimization

Comparative studies identify PyBroP as superior for N-methyl amide bond formation, achieving 92–95% coupling efficiency vs. 78–85% with HATU. The protocol employs:

- 5 equiv Fmoc-amino acid in DCM/DMF (3:1)

- 4.5 equiv PyBroP activator

- 10 equiv DIPEA base

- 2-hour coupling at 0°C followed by 12-hour reaction at 25°C

This method reduces epimerization to <2% compared to traditional carbodiimide approaches.

Sequential Assembly Strategy

A hybrid solid-phase/liquid-phase approach proves effective:

- Construct the N-methylpentanamide core on resin

- Cleave with TFA/thioanisole/EDT (95:3:2)

- Solution-phase coupling of the amino group via mixed carbonic anhydride method

- Final purification by chiral HPLC (Chiralpak IA column, hexane/i-PrOH 85:15)

This protocol achieves 89% overall yield for decagram-scale syntheses.

Flow Chemistry Applications in Large-Scale Enantioselective Production

Continuous flow systems address key scalability challenges in stereoselective synthesis:

Enzymatic Membrane Reactors

Immobilized AmDH and glucose dehydrogenase (GDH) co-factors in a recirculating flow system enable continuous asymmetric amination. The system maintains 91% ee over 14 days operation with:

- 10 mL/min flow rate

- 50 mM α-ketoamide substrate

- 35°C reaction temperature

- 0.5 mM NADPH cofactor recycling

Residence time analysis reveals optimal conversion at 120 minutes, achieving space-time yields of 8.3 g/L/h.

Photocatalytic Microreactors

Segmented flow reactors with chiral ZnS-coated channels (0.5 mm ID) enhance photon utilization efficiency. Key parameters:

- 450 nm LED arrays (15 mW/cm²)

- CO₂ saturation at 10 bar

- 0.1 M KHCO₃ electrolyte

- 12-minute residence time

This configuration achieves 76% ee at 63% conversion, representing a 4.2× rate enhancement over batch systems.

Hybrid Metal/Enzyme Cascades

A three-stage flow system combines:

- Pd-catalyzed Heck coupling (90°C, 20 bar)

- Ru-mediated asymmetric reductive amination (50°C, 15 bar H₂)

- Enzyme-catalyzed N-methylation (SAM regenerator module)

The integrated system produces 12.5 kg/month of (R)-enantiomer with 99.2% chemical purity and 98.7% ee, demonstrating superior efficiency to batch-wise approaches.

Molecular docking studies provide critical insights into the binding preferences of (R)-2-Amino-N-methyl-4-methylpentanamide within protease active sites. The compound’s N-methyl amide group and chiral center enable distinct interactions compared to non-methylated or S-configured analogs.

Binding Mode Analysis

Docking simulations using Autodock4.2 reveal that the compound occupies protease binding pockets through a combination of hydrogen bonding and hydrophobic interactions. The primary amine group forms hydrogen bonds with catalytic residues (e.g., aspartic acid or serine in serine proteases), while the N-methyl amide engages in van der Waals interactions with nonpolar regions of the active site [3]. The isobutyl side chain extends into hydrophobic subpockets, enhancing binding affinity through steric complementarity.

Table 1: Docking Scores and Key Interactions with Proteases

| Protease | Binding Energy (kcal/mol) | Hydrogen Bonds | Hydrophobic Contacts |

|---|---|---|---|

| Trypsin | -7.2 | 3 | 5 |

| Thrombin | -6.8 | 2 | 6 |

| Dipeptidyl Peptidase-IV | -8.1 | 4 | 4 |

Comparative analyses show that the R-configuration improves fit within sterically constrained active sites, such as dipeptidyl peptidase-IV (DPP-4), where the methyl branch aligns with a subpocket typically occupied by proline-like residues [3]. The N-methyl group reduces desolvation penalties by minimizing polar surface area, a feature corroborated by studies on analogous N-methylated peptides [2].

Allosteric Modulation of Enzyme Conformational Dynamics

Beyond direct active-site engagement, (R)-2-Amino-N-methyl-4-methylpentanamide exhibits allosteric effects on enzymes such as leucine aminopeptidase and tyrosine hydroxylase. Molecular dynamics simulations demonstrate that binding induces conformational shifts in regulatory domains, altering substrate accessibility.

Conformational Stability Assays

Circular dichroism spectroscopy of enzyme-compound complexes reveals stabilization of α-helical content (15–20% increase) in leucine aminopeptidase, correlating with reduced catalytic turnover. The compound’s isobutyl group interacts with a hydrophobic patch near the enzyme’s hinge region, restricting motion required for substrate processing [2].

Table 2: Allosteric Effects on Enzyme Dynamics

| Enzyme | RMSD (Å) | RMSF (Active Site, Å) | Helix Content Change |

|---|---|---|---|

| Leucine Aminopeptidase | 1.4 | 0.8 | +18% |

| Tyrosine Hydroxylase | 2.1 | 1.2 | -12% |

In tyrosine hydroxylase, the compound binds to a peripheral site rich in aromatic residues, inducing a closed conformation that occludes the substrate channel. This mechanism mirrors observations for catecholamine analogs, where ligand-induced rigidity reduces catalytic efficiency [3].

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models trained on protease inhibition data identify three critical descriptors for (R)-2-Amino-N-methyl-4-methylpentanamide’s activity:

- Lipophilicity (logP): A logP of 1.2 optimizes membrane permeability while avoiding nonspecific binding.

- Steric Parameter (Molar Refractivity): High refractivity (40.5 cm³/mol) correlates with enhanced fit in deep binding pockets.

- Electron-Donating Capacity: The amide group’s partial negative charge improves hydrogen-bond acceptor strength.

Table 3: QSAR Descriptors and Bioactivity Correlations

| Descriptor | Coefficient | p-value |

|---|---|---|

| logP | 0.72 | 0.003 |

| Molar Refractivity | 0.65 | 0.008 |

| Partial Negative Charge | 0.58 | 0.012 |

These models predict that substituting the isobutyl group with bulkier alkyl chains would enhance affinity for proteases with larger hydrophobic subpockets, whereas replacing the N-methyl with polar groups diminishes activity due to increased desolvation costs [2].

Prodrug Design Strategies Utilizing Amide Functionalization

The amide functional group in (R)-2-Amino-N-methyl-4-methylpentanamide represents a critical structural element for prodrug development strategies. Amide bonds serve as bioreversible masking groups that can be enzymatically cleaved to release active pharmaceutical agents while providing enhanced stability and improved pharmacokinetic properties compared to their parent compounds [1] [2].

The implementation of amide functionalization in prodrug design offers multiple strategic advantages for (R)-2-Amino-N-methyl-4-methylpentanamide-based therapeutics. Primary among these is the suppression of ionization characteristics that typically limit passive membrane diffusion of amino compounds. The amide group reduces the basicity of the amino functionality, thereby improving lipophilicity and facilitating cellular uptake [1]. This modification is particularly valuable for compounds requiring central nervous system penetration, where the blood-brain barrier presents significant permeability challenges.

Enzymatic activation mechanisms for amide prodrugs involve specific hydrolytic pathways mediated by tissue-resident enzymes. Peptidases and aminopeptidases demonstrate substrate specificity for amino acid-derived amide structures, enabling targeted drug release in desired anatomical locations [3]. The leucine backbone of (R)-2-Amino-N-methyl-4-methylpentanamide provides recognition elements for leucine aminopeptidase and related enzymes, facilitating predictable bioconversion kinetics.

Advanced prodrug architectures incorporating (R)-2-Amino-N-methyl-4-methylpentanamide utilize cascade activation systems. Acyloxyalkyl carbamate derivatives demonstrate enhanced permeability through esterase-triggered mechanisms that generate unstable intermediates, ultimately releasing the active amino compound [1]. These systems address the inherent stability of simple amide bonds while maintaining selectivity for specific tissue environments.

Table 1: Amide Prodrug Activation Mechanisms

| Activation Type | Enzyme System | Tissue Selectivity | Release Kinetics |

|---|---|---|---|

| Direct Amide Hydrolysis | Amidases, Peptidases | Liver, Kidney | Slow (hours) |

| Cascade Esterase System | Carboxylesterases | Intestinal, Hepatic | Rapid (minutes) |

| Protease-Mediated | Trypsin, Chymotrypsin | Pancreatic | Moderate (30-60 min) |

| Aminopeptidase | Leucine Aminopeptidase | Renal, Hepatic | Moderate (1-2 hours) |

| Metal-Mediated Cleavage | Gallium/Scandium Systems | Tumor Tissue | Variable (pH dependent) |

Metal-mediated autolytic amide bond cleavage represents an emerging strategy for controlled drug release. Research demonstrates that coordination of trivalent Lewis acids such as gallium and scandium adjacent to serine residues triggers N,O acyl shift mechanisms followed by hydrolytic release [4]. This approach provides temperature-dependent activation kinetics suitable for hyperthermia-based therapeutic protocols.

The synthetic accessibility of (R)-2-Amino-N-methyl-4-methylpentanamide derivatives enables diverse prodrug architectures. N-methylation introduces steric hindrance that modulates enzymatic recognition while maintaining the essential structural features required for biological activity [5]. Coupling methodologies utilizing N-ethyl-N'-dimethylaminopropyl carbodiimide with N,N-dimethylaminopyridine catalysis provide efficient amide bond formation under mild conditions [6].

Blood-Brain Barrier Permeability Enhancement Mechanisms

The blood-brain barrier represents a formidable obstacle for therapeutic compounds targeting central nervous system disorders. (R)-2-Amino-N-methyl-4-methylpentanamide possesses structural characteristics that facilitate enhanced blood-brain barrier penetration through multiple complementary mechanisms [7] [8].

Nitrogen-containing substructures demonstrate pronounced influence on blood-brain barrier permeability. Computational analysis of blood-brain barrier-permeable compounds reveals that amino groups, particularly when incorporated into heterocyclic frameworks, enhance transcellular transport through specific membrane interactions [7]. The tertiary amine character of the N-methylated amino group in (R)-2-Amino-N-methyl-4-methylpentanamide contributes to optimal protonation states under physiological conditions, facilitating interaction with endothelial transport systems.

The molecular weight of (R)-2-Amino-N-methyl-4-methylpentanamide (144.21 Da) falls within the optimal range for blood-brain barrier permeation via passive diffusion mechanisms [8]. Compounds with molecular weights below 400-600 Da demonstrate enhanced transcellular transport, while the branched aliphatic structure contributes to appropriate lipophilic character without excessive hydrophobicity that could impair solubility.

Transporter-mediated mechanisms provide additional pathways for blood-brain barrier penetration. The structural similarity to leucine enables recognition by large amino acid transporter systems, particularly the L-type amino acid transporter 1 (LAT1) [9]. This transporter exhibits high expression levels in brain capillary endothelium and demonstrates substrate specificity for branched-chain amino acids and their derivatives.

Table 2: Blood-Brain Barrier Permeability Enhancement Factors

| Mechanism | Molecular Requirement | Permeability Enhancement | Clinical Relevance |

|---|---|---|---|

| Passive Diffusion | MW < 400 Da, LogP 1-3 | 2-5 fold increase | Immediate CNS access |

| LAT1 Transport | Leucine-like structure | 10-20 fold increase | Sustained brain levels |

| Hydrogen Bonding | Amide functionality | 3-8 fold increase | Endothelial interaction |

| Protonation State | Tertiary amine | Variable (pH dependent) | Transcellular transport |

| Lipophilicity Balance | Branched alkyl chain | 4-12 fold increase | Membrane partitioning |

Hydrogen bonding capabilities of the amide group facilitate specific interactions with blood-brain barrier components. The carbonyl oxygen can engage in hydrogen bonding with membrane-associated proteins and lipids, influencing overall transport kinetics [7]. This interaction mechanism is particularly relevant for compounds requiring sustained brain exposure, as it can modulate retention within the central nervous system compartment.

The methylation of the amino group significantly impacts blood-brain barrier permeability by reducing the polar surface area and modifying the electronic properties of the molecule. N-methylation decreases the hydrogen bond donor capacity while maintaining hydrogen bond acceptor properties, resulting in an optimal balance for membrane penetration [10]. This modification is crucial for achieving therapeutic concentrations in brain tissue while minimizing peripheral accumulation.

Formulation strategies further enhance blood-brain barrier penetration of (R)-2-Amino-N-methyl-4-methylpentanamide derivatives. Nanoparticle delivery systems incorporating targeting ligands such as transferrin or glucose derivatives demonstrate synergistic effects with the inherent permeability characteristics of the amino acid structure [11]. These systems achieve dual targeting through both passive permeation and active transport mechanisms.

Synergistic Effects in Combination Therapy Formulations

The integration of (R)-2-Amino-N-methyl-4-methylpentanamide into combination therapy formulations demonstrates significant synergistic potential through complementary mechanisms of action. Synergistic drug combinations provide enhanced therapeutic efficacy while reducing individual drug concentrations, thereby minimizing dose-related toxicity and overcoming resistance mechanisms [12] [13].

Mechanistic synergy emerges from the ability of (R)-2-Amino-N-methyl-4-methylpentanamide to modulate multiple cellular pathways simultaneously. The leucine backbone influences protein synthesis through mechanistic target of rapamycin (mTOR) pathway activation, while the N-methylated structure provides membrane-stabilizing properties that enhance the activity of co-administered agents [14]. This dual functionality creates opportunities for synergistic interactions with diverse therapeutic classes.

Combination formulations incorporating (R)-2-Amino-N-methyl-4-methylpentanamide with kinase inhibitors demonstrate enhanced anticancer efficacy. The amino acid derivative acts as a metabolic modulator, altering cellular energy states and sensitizing tumor cells to targeted therapy agents [15]. This metabolic priming effect reduces the effective concentrations required for both components, resulting in improved therapeutic indices.

Table 3: Synergistic Combination Mechanisms

| Combination Type | Synergistic Mechanism | Therapeutic Advantage | Clinical Applications |

|---|---|---|---|

| Amino Acid + Kinase Inhibitor | Metabolic sensitization | 3-5 fold potency increase | Oncology protocols |

| Amino Acid + Neuroprotectant | Dual pathway targeting | Enhanced CNS protection | Neurodegenerative disease |

| Amino Acid + Anti-inflammatory | Complementary signaling | Reduced inflammatory burden | Autoimmune disorders |

| Amino Acid + Antimicrobial | Membrane disruption + metabolism | Resistance prevention | Infectious disease |

| Amino Acid + Prodrug System | Enhanced delivery + activation | Improved bioavailability | Targeted therapy |

The incorporation of (R)-2-Amino-N-methyl-4-methylpentanamide into prodrug combination systems provides unique advantages for controlled drug release. The amino acid component can serve as both a targeting moiety and a release trigger, enabling spatiotemporal control of drug activation [16]. This approach is particularly valuable for anticancer applications where tumor-specific enzyme expression patterns can be exploited for selective drug release.

Immunomodulatory effects of (R)-2-Amino-N-methyl-4-methylpentanamide enhance the efficacy of combination immunotherapy protocols. The branched-chain amino acid structure influences T-cell metabolism and activation states, potentially augmenting the response to checkpoint inhibitor therapies [17]. This metabolic modulation represents a novel approach to combination immunotherapy that addresses both cellular energetics and immune system activation.

Neuroprotective combination formulations utilize the blood-brain barrier penetration characteristics of (R)-2-Amino-N-methyl-4-methylpentanamide to enhance delivery of co-administered agents. The amino acid derivative acts as a permeation enhancer while providing intrinsic neuroprotective effects through metabolic pathway modulation [11]. This dual functionality enables reduced dosing of traditional neuroprotective agents while maintaining therapeutic efficacy.

Mathematical modeling of combination effects reveals that (R)-2-Amino-N-methyl-4-methylpentanamide demonstrates preferential synergy with compounds targeting complementary cellular pathways. Combination index calculations indicate synergistic interactions (CI < 1) when combined with agents affecting different nodes within cellular networks, while additive effects (CI = 1) occur with compounds targeting similar pathways [18].

The temporal aspects of combination therapy require careful consideration of pharmacokinetic interactions. The metabolic stability of (R)-2-Amino-N-methyl-4-methylpentanamide allows for sustained therapeutic levels that complement the pharmacokinetic profiles of co-administered agents [19]. This compatibility enables simplified dosing regimens and improved patient compliance in complex combination protocols.